3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid is an organic compound that features a benzo[d]oxazole ring fused with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of 2-aminophenol with ethyl chloroformate to form the benzo[d]oxazole ring. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzo[d]oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole oxides, while reduction can produce benzo[d]oxazole alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(Methoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid
- 3-(2-(Ethoxycarbonyl)benzo[d]thiazol-6-yl)acrylic acid
- 3-(2-(Ethoxycarbonyl)benzo[d]imidazol-6-yl)acrylic acid
Uniqueness
3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[d]oxazole ring provides a rigid framework that can interact with various molecular targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C13H11NO5 |
---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
(E)-3-(2-ethoxycarbonyl-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(17)12-14-9-5-3-8(4-6-11(15)16)7-10(9)19-12/h3-7H,2H2,1H3,(H,15,16)/b6-4+ |
InChI-Schlüssel |
NCLWVAIMZOUDNQ-GQCTYLIASA-N |
Isomerische SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.